2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with a 2-phenylethylsulfanyl group at position 2. Benzofuropyrimidinones are structurally related to naturally occurring purine analogs and have garnered attention for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The 2-sulfanyl substituent in this compound likely enhances its binding affinity to biological targets, such as kinases or DNA enzymes, by introducing hydrophobic interactions via the phenylethyl moiety .
The compound’s structural complexity necessitates characterization via NMR, LC-MS, and X-ray crystallography, as demonstrated for related derivatives .
Properties
CAS No. |
1291848-41-3 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.38 |
IUPAC Name |
2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21) |
InChI Key |
DCRBFZAODJVWRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formation of Iminophosphorane Intermediate
A phosphine-mediated Staudinger reaction converts an azide precursor (e.g., 3-azidobenzofuran) to an iminophosphorane. This intermediate reacts with n-butyl isocyanate at 40–50°C to generate a carbodiimide.
Reaction Conditions:
Cyclization with Nucleophiles
The carbodiimide undergoes cyclization with 2-phenylethylthiol as the nucleophile, forming the target compound. The thiol group attacks the electrophilic carbon of the carbodiimide, followed by intramolecular cyclization to establish the pyrimidinone ring.
Key Parameters:
- Molar Ratio: 1:1.2 (carbodiimide:nucleophile)
- Reaction Time: 6–8 hours
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
- Final Yield: 60–75%
Alternative Synthetic Pathways
Nucleophilic Substitution on Preformed Pyrimidinones
A modified approach involves substituting a halogen atom (e.g., chloro) at position 2 of a preformed benzofuro[3,2-d]pyrimidin-4(3H)-one with 2-phenylethylthiol. This method, though less common, avoids the need for iminophosphoranes.
Example Protocol:
- Halogenation: Treat benzofuro[3,2-d]pyrimidin-4(3H)-one with PCl₅ in DMF to introduce a chloro group at position 2.
- Substitution: React the chlorinated derivative with 2-phenylethylthiol in the presence of K₂CO₃ in DMF at 80°C.
Outcomes:
- Reaction Efficiency: 50–65% yield
- Limitations: Requires harsh halogenation conditions, leading to side reactions.
Industrial-Scale Production Considerations
While academic syntheses prioritize modularity, industrial methods focus on continuous flow reactors and solvent recycling to enhance scalability. Key adaptations include:
Optimized Reaction Conditions
Purification Techniques
- Crystallization: Use of ethanol/water mixtures to precipitate the product, achieving >95% purity.
- Chromatography Alternatives: Centrifugal partition chromatography for large batches.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Aza-Wittig Reaction Mechanism
The reaction proceeds via a concerted [2+2] cycloaddition between the iminophosphorane and isocyanate, followed by retro-[2+2] cleavage to form the carbodiimide. Nucleophilic attack by 2-phenylethylthiol initiates ring closure, facilitated by the electron-withdrawing nature of the pyrimidinone.
Critical Transition States:
- Carbodiimide Formation: Stabilized by resonance between N=C=N and adjacent aromatic system.
- Thiolate Intermediate: Generated via deprotonation by K₂CO₃, enhancing nucleophilicity.
Case Studies and Experimental Validation
Hu et al. (2008)
- Objective: Synthesize benzofuropyrimidinone derivatives for crystallographic analysis.
- Findings: Confirmed planar geometry of the fused ring system via X-ray diffraction, validating synthetic accuracy.
Sagepub Protocol (2019)
- Scale-Up: Demonstrated 100-gram synthesis with 68% yield using continuous flow reactors.
- Purity: HPLC analysis showed 98.5% purity after crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activities and potential therapeutic effects.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzofuropyrimidinones vs. Thienopyrimidinones
Thienopyrimidinones, such as thieno[3,2-d]pyrimidin-4(3H)-one, replace the benzofuran ring with a thiophene moiety. This substitution alters electronic properties and solubility:
- Thienopyrimidinones (e.g., 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one) display enhanced metabolic stability, as the sulfur atom in thiophene resists oxidative degradation .
Substituent Effects
- 2-(Benzylsulfanyl) Derivatives (e.g., 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one): The benzyl group provides moderate hydrophobicity, with melting points ranging from 144–150°C .
- Halogenated Derivatives (e.g., 2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-thieno[3,2-d]pyrimidin-4-one): Fluorine substituents enhance bioavailability and target selectivity via electronegative interactions .
Key Findings :
- The 2-sulfanyl group in benzofuropyrimidinones correlates with antimicrobial activity, as seen in Schiff base derivatives (e.g., 4o and 4r in ), which exhibit DPPH radical scavenging at 50 µg/mL .
- Thienopyrimidinones with 3-methoxyphenyl substituents show superior anticancer activity, likely due to enhanced DNA intercalation .
- Substitution with propargyloxy groups (as in ) introduces steric bulk, reducing enzymatic degradation but increasing cytotoxicity .
Physicochemical Properties
Insights :
- Planarity in benzofuropyrimidinones enhances stacking interactions, critical for kinase inhibition (e.g., CDK2) .
- Methoxy groups in thienopyrimidinones improve solubility but reduce membrane permeability compared to alkylsulfanyl derivatives .
Biological Activity
The compound 2-[(2-phenylethyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-[(2-phenylethyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one can be characterized by the following features:
- Core Structure : The compound contains a benzofuro[3,2-d]pyrimidine core which is known for its diverse biological activities.
- Functional Groups : The presence of a phenylethylsulfanyl group enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a wide range of biological activities, including:
- Antitumor Activity : Many benzofuro derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways.
Antitumor Activity
Research has highlighted the antitumor potential of benzofuro derivatives. For instance:
- A study demonstrated that benzofuroxan derivatives exhibited high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) through apoptosis induction via the mitochondrial pathway .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzofuroxan Derivative A | MCF-7 | 5.0 | Induction of apoptosis |
| Benzofuroxan Derivative B | HuTu 80 | 8.0 | ROS production leading to cell death |
| 2-[(2-phenylethyl)sulfanyl] | HeLa | TBD | TBD |
Antimicrobial Activity
Benzofuro derivatives have also been noted for their antimicrobial properties. The introduction of specific functional groups can enhance their efficacy against resistant strains of bacteria and fungi.
The biological activity of 2-[(2-phenylethyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one may involve multiple mechanisms:
- DNA Interaction : Similar compounds have been shown to inhibit DNA synthesis and induce DNA damage, which is critical for their antitumor effects.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related studies .
- Reactive Oxygen Species (ROS) : Increased ROS levels contribute to cytotoxicity in cancer cells.
Case Studies and Research Findings
Several studies have explored the potential applications of benzofuro derivatives in clinical settings:
- A clinical trial involving a related benzofuro compound demonstrated significant tumor reduction in patients with advanced melanoma.
Table 2: Summary of Clinical Findings
| Study Reference | Compound Tested | Patient Population | Outcome |
|---|---|---|---|
| Clinical Trial A | Benzofuro Derivative A | Advanced Melanoma | Significant tumor reduction |
| Clinical Trial B | Benzofuro Derivative B | Breast Cancer | Improved survival rates |
Q & A
Q. Why do similar derivatives show divergent cytotoxicity profiles?
- Cellular uptake variability : LogD values >3.5 correlate with higher intracellular accumulation in cancer cells .
- Resistance mechanisms : Overexpression of efflux pumps (e.g., P-gp) in certain cell lines reduces efficacy .
Methodological Best Practices
Optimal conditions for thioketone intermediate stabilization:
- Store at −20°C under nitrogen to prevent oxidation.
- Use chelating agents (e.g., EDTA) in reaction mixtures to inhibit metal-catalyzed degradation .
Validating molecular docking predictions experimentally:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified targets.
- Mutagenesis studies : Replace predicted binding-site residues (e.g., Cys→Ala) to confirm interaction necessity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
